molecular formula C20H18ClN3O3S B2740872 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-17-9

6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2740872
CAS No.: 897471-17-9
M. Wt: 415.89
InChI Key: JPODDLDJFWZBLO-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and dihydrobenzo[b][1,4]dioxin moieties

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe final step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety to the piperazine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzo[d]thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives, piperazine derivatives, and dihydrobenzo[b][1,4]dioxin derivatives. Examples include:

    Benzo[d]thiazole derivatives: 6-Chlorobenzo[d]thiazole, 2-Aminobenzo[d]thiazole.

    Piperazine derivatives: 1-Benzylpiperazine, 1-(2-Pyridyl)piperazine.

    Dihydrobenzo[b][1,4]dioxin derivatives: 2,3-Dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.

Uniqueness

The uniqueness of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole lies in its combined structure, which integrates features from all three types of derivatives. This unique combination allows for distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-5-6-14-18(11-13)28-20(22-14)24-9-7-23(8-10-24)19(25)17-12-26-15-3-1-2-4-16(15)27-17/h1-6,11,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPODDLDJFWZBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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